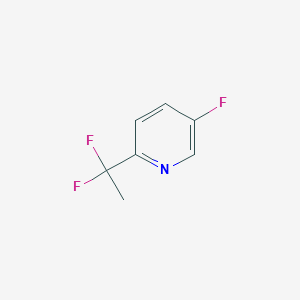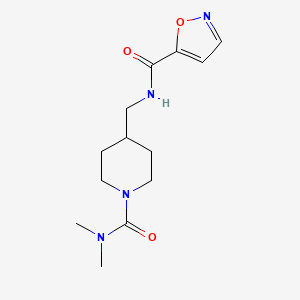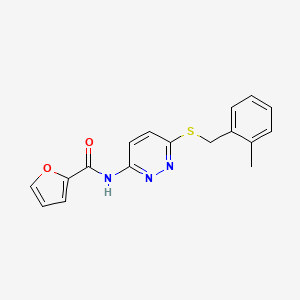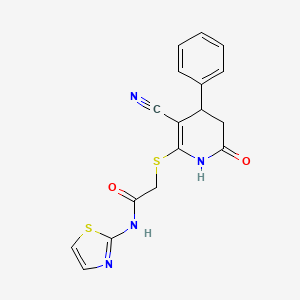
4-(((5-Brom-2-methoxyphenyl)methylen)amino)phenyl 2,4,6-Trimethylbenzolsulfonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((5-Bromo-2-methoxyphenyl)methylene)amino)phenyl 2,4,6-trimethylbenzenesulfonate is a useful research compound. Its molecular formula is C23H22BrNO4S and its molecular weight is 488.4. The purity is usually 95%.
BenchChem offers high-quality 4-(((5-Bromo-2-methoxyphenyl)methylene)amino)phenyl 2,4,6-trimethylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(((5-Bromo-2-methoxyphenyl)methylene)amino)phenyl 2,4,6-trimethylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Klar! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 4-(((5-Brom-2-methoxyphenyl)methylen)amino)phenyl 2,4,6-Trimethylbenzolsulfonat:
Pharmazeutische Entwicklung
Diese Verbindung hat Potenzial in der Entwicklung neuer Arzneimittel gezeigt, insbesondere als Leitstruktur für die Entwicklung von Medikamenten mit entzündungshemmenden und schmerzstillenden Eigenschaften. Ihre einzigartige Struktur ermöglicht es ihr, mit spezifischen biologischen Zielmolekülen zu interagieren, was sie zu einem Kandidaten für die weitere Medikamentenentwicklung macht .
Krebsforschung
In der Krebsforschung wurde diese Verbindung auf ihre Fähigkeit untersucht, das Wachstum bestimmter Krebszellen zu hemmen. Es wird vermutet, dass ihre bromierte Phenylgruppe zelluläre Prozesse stört, die für die Proliferation von Krebszellen entscheidend sind, was sie zu einem vielversprechenden Kandidaten für Krebstherapien macht .
Neuroprotektive Mittel
Forschungen haben gezeigt, dass diese Verbindung neuroprotektive Eigenschaften haben könnte. Sie wurde auf ihr Potenzial untersucht, Neuronen vor oxidativem Stress und anderen Formen der Zellschädigung zu schützen, was bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson von Vorteil sein könnte .
Antibakterielle Aktivität
Die Verbindung hat eine signifikante antimikrobielle Aktivität gegen eine Reihe von bakteriellen und pilzlichen Krankheitserregern gezeigt. Dies macht sie zu einem wertvollen Kandidaten für die Entwicklung neuer antimikrobieller Mittel, insbesondere angesichts der steigenden Antibiotikaresistenz .
Materialwissenschaften
In den Materialwissenschaften wurde diese Verbindung auf ihr Potenzial untersucht, neue Materialien mit spezifischen Eigenschaften zu schaffen. Ihre einzigartige chemische Struktur ermöglicht es, sie in Polymere und andere Materialien einzubauen, um ihre mechanischen und thermischen Eigenschaften zu verbessern .
Katalyse
Die Verbindung wurde auf ihre katalytischen Eigenschaften in verschiedenen chemischen Reaktionen untersucht. Ihre Fähigkeit, bestimmte Reaktionen zu beschleunigen, macht sie in industriellen Prozessen nützlich, einschließlich der Synthese anderer komplexer organischer Moleküle .
Umweltchemie
In der Umweltchemie wurde diese Verbindung auf ihr Potenzial untersucht, Umweltverschmutzer abzubauen. Ihre chemischen Eigenschaften ermöglichen es ihr, schädliche Stoffe abzubauen, was sie zu einem Kandidaten für den Einsatz bei Umweltsanierungsmaßnahmen macht .
Wirkmechanismus
These functional groups are often found in various bioactive compounds and can interact with different biological targets. For example, bromo-methoxyphenyl groups are known to participate in Suzuki–Miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . On the other hand, trimethylbenzenesulfonate groups are commonly used as leaving groups in organic synthesis.
Eigenschaften
IUPAC Name |
[4-[(5-bromo-2-methoxyphenyl)methylideneamino]phenyl] 2,4,6-trimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrNO4S/c1-15-11-16(2)23(17(3)12-15)30(26,27)29-21-8-6-20(7-9-21)25-14-18-13-19(24)5-10-22(18)28-4/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUAEXPZEIWZIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)N=CC3=C(C=CC(=C3)Br)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2492054.png)
![5-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2492057.png)

![N1-isobutyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2492060.png)
![N-tert-butyl-4-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2492061.png)
![3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2492062.png)


![1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2492068.png)

![N-(4-chlorophenyl)-3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]propanamide](/img/structure/B2492070.png)

![(2R)-9-[2-(2,5-difluorophenyl)ethyl]-4-ethyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one;hydrochloride](/img/structure/B2492075.png)
